4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one 4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17288474
InChI: InChI=1S/C17H12ClNO2/c1-11-7-8-12(9-14(11)18)10-15-17(20)21-16(19-15)13-5-3-2-4-6-13/h2-10H,1H3/b15-10+
SMILES:
Molecular Formula: C17H12ClNO2
Molecular Weight: 297.7 g/mol

4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one

CAS No.:

Cat. No.: VC17288474

Molecular Formula: C17H12ClNO2

Molecular Weight: 297.7 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one -

Specification

Molecular Formula C17H12ClNO2
Molecular Weight 297.7 g/mol
IUPAC Name (4E)-4-[(3-chloro-4-methylphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Standard InChI InChI=1S/C17H12ClNO2/c1-11-7-8-12(9-14(11)18)10-15-17(20)21-16(19-15)13-5-3-2-4-6-13/h2-10H,1H3/b15-10+
Standard InChI Key SGZVYAFXISQVDZ-XNTDXEJSSA-N
Isomeric SMILES CC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)Cl
Canonical SMILES CC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 4-(3-Chloro-4-methylbenzylidene)-2-phenyloxazol-5(4H)-one reflects its core structure:

  • A five-membered oxazolone ring (C₃H₃NO₂) with a ketone at position 5.

  • A phenyl group (C₆H₅) at position 2.

  • A 3-chloro-4-methylbenzylidene substituent (C₇H₅Cl) at position 4, formed via a conjugated double bond between the oxazolone ring and the aromatic system.

Molecular Formula: C₁₇H₁₂ClNO₂
Molecular Weight: 313.74 g/mol
Structural Features:

  • The chloro group at position 3 and methyl group at position 4 on the benzylidene moiety introduce steric and electronic effects that influence reactivity and intermolecular interactions.

  • The planar oxazolone ring facilitates π-π stacking, while the substituents modulate solubility and biological target affinity .

Synthesis and Reaction Pathways

The synthesis follows the Erlenmeyer azlactone reaction, a well-established method for oxazolone derivatives .

Reaction Components

  • Substrates:

    • Hippuric acid (benzoylglycine) as the glycine derivative.

    • 3-Chloro-4-methylbenzaldehyde as the aromatic aldehyde.

  • Reagents:

    • Acetic anhydride (solvent and acetylating agent).

    • Anhydrous sodium acetate (base catalyst).

Synthetic Procedure

  • Condensation: Hippuric acid (0.002 mol) and 3-chloro-4-methylbenzaldehyde (0.002 mol) are heated in acetic anhydride (20 mL) with sodium acetate (0.16 g) at 100°C for 4 hours .

  • Workup: The reaction mixture is poured into ice-water, precipitating the crude product.

  • Purification: Recrystallization from ethanol yields the pure compound as a crystalline solid .

Reaction Equation:

C₆H₅CONHCH₂COOH+C₆H₃Cl(CH₃)CHOAc₂O, NaOAcC₁₇H₁₂ClNO₂+H₂O+AcOH\text{C₆H₅CONHCH₂COOH} + \text{C₆H₃Cl(CH₃)CHO} \xrightarrow{\text{Ac₂O, NaOAc}} \text{C₁₇H₁₂ClNO₂} + \text{H₂O} + \text{AcOH}

Yield: ~30–40% (estimated from analogous syntheses) .

Physical and Chemical Properties

Physicochemical Data

PropertyValue/Range
Melting Point210–215°C (predicted)
SolubilityInsoluble in water; soluble in DMSO, DMF, ethanol
StabilitySensitive to hydrolysis under acidic/basic conditions

Comparative Analysis with Analogues

CompoundMelting Point (°C)Bioactivity (IC₅₀, μg/mL)
4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one 248–2508.9–9.2 (HepG2, HCT-116)
4-(4-Methylbenzylidene)-2-phenyloxazol-5(4H)-one N/ANot reported

The chloro and methyl substituents are expected to enhance lipophilicity compared to methoxy derivatives, potentially improving membrane permeability .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • C=O Stretch: 1760–1790 cm⁻¹ (oxazolone ketone) .

  • C=N Stretch: 1640–1655 cm⁻¹ (azlactone ring) .

  • Aromatic C-H Bends: 750–850 cm⁻¹ (substituted benzene rings).

Nuclear Magnetic Resonance (¹H NMR)

Predicted shifts (δ, ppm, DMSO-d₆):

  • Methine Proton (CH=): 8.30–8.50 (s, 1H).

  • Aromatic Protons:

    • Phenyl group: 7.20–7.85 (m, 5H).

    • Benzylidene ring: 7.10–8.00 (m, 3H).

  • Methyl Group: 2.35 (s, 3H, CH₃).

Mass Spectrometry (MS)

  • Molecular Ion Peak: m/z 313 (C₁₇H₁₂ClNO₂⁺).

  • Base Peak: m/z 105 (C₆H₅CO⁺) .

Biological Activity and Applications

Antimicrobial Properties

Analogous compounds show moderate activity against Gram-positive bacteria (e.g., S. aureus), likely due to membrane disruption .

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